molecular formula C19H21ClN4 B2765455 3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-42-4

3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2765455
CAS No.: 890635-42-4
M. Wt: 340.86
InChI Key: ZFGGKJADZFMZHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (hereafter referred to as Compound X) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • A 3-(2-chlorophenyl) substituent at the pyrazolo core.
  • A 5-methyl group for steric and electronic modulation.
  • An N-cyclohexylamine moiety at the 7-position, which distinguishes it from analogues with aromatic or pyridinylmethyl amines.

Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds with demonstrated bioactivity, including anti-mycobacterial [1], anti-inflammatory [2], and kinase inhibitory properties [17].

Properties

IUPAC Name

3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4/c1-13-11-18(23-14-7-3-2-4-8-14)24-19(22-13)16(12-21-24)15-9-5-6-10-17(15)20/h5-6,9-12,14,23H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGGKJADZFMZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)NC3CCCCC3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with β-diketones, followed by functional group modifications to introduce the 2-chlorophenyl and N-cyclohexyl groups. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like ethanol or dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted pyrazolo[1,5-a]pyrimidines .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits promising anticancer properties. Preliminary studies have demonstrated its ability to inhibit tumor cell proliferation across several cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the compound's cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results are summarized in the following table:

Cell LineIC50 (µM)
A54912.5
MCF-715.0

These findings suggest that the compound could serve as a lead for developing new anticancer agents, particularly targeting pathways associated with cell growth and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Pyrazolo[1,5-a]pyrimidine derivatives have shown efficacy against various bacterial strains, making them potential candidates for treating infections.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. Its structural characteristics indicate potential interactions with neuroreceptors and pathways implicated in neurodegenerative diseases.

Potential Applications

  • Alzheimer's Disease : The compound may modulate pathways involved in amyloid plaque formation.
  • Parkinson's Disease : It could influence dopaminergic signaling pathways, providing a protective effect against neurotoxicity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Studies have shown that modifications to the pyrazolo[1,5-a]pyrimidine core can enhance its biological activity and selectivity.

Key Findings

Research indicates that specific substitutions at the 7-position of the pyrazolo[1,5-a]pyrimidine scaffold can significantly impact its potency against target enzymes and receptors .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and application .

Comparison with Similar Compounds

Substituent Variations at the 3-Position

The 3-position substituent significantly impacts target affinity and selectivity. Key comparisons include:

Compound 3-Position Substituent Bioactivity (IC₅₀ or MIC) Key Findings
Compound X 2-Chlorophenyl Not reported Unique halogen positioning may reduce off-target effects compared to para-substituted analogues [3].
Compound 32 [3] 4-Fluorophenyl M. tb MIC = 0.12 μM 4-Fluoro substitution enhances anti-mycobacterial activity due to improved ATP synthase binding [1].
Compound 11 [11] 2-Fluorophenyl Not reported Ortho-substituted fluorine shows reduced metabolic stability compared to para-fluorine [11].
N-(4-Chlorophenyl) [6] 4-Chlorophenyl Not reported Para-chloro substitution may increase hERG channel liability compared to ortho-chloro [1].

Key Insight : The 2-chlorophenyl group in Compound X may offer a balance between potency and safety, avoiding the hERG risks associated with para-substituted chlorophenyl groups [1].

Amine Substituent at the 7-Position

The 7-amine group modulates solubility, bioavailability, and target engagement:

Compound 7-Amine Substituent Bioactivity Key Findings
Compound X N-Cyclohexyl Not reported Cyclohexyl’s hydrophobicity may enhance membrane permeability but reduce aqueous solubility.
Compound 32 [3] N-(Pyridin-2-ylmethyl) M. tb MIC = 0.12 μM Pyridinylmethyl enhances microsomal stability (t₁/₂ > 60 min in human liver microsomes) [1].
Compound 47 [7] N-((6-Methylpyridin-2-yl)methyl) Anti-inflammatory (IC₅₀ = 1.8 μM) Bulky aromatic amines improve target selectivity but increase molecular weight [7].
Compound 9f [2] N-[2-(4-Chlorophenyl)ethyl] Anti-inflammatory (IC₅₀ = 2.3 μM) Aromatic ethylamines improve binding to inflammatory targets [2].

Key Insight : The N-cyclohexyl group in Compound X likely improves lipophilicity, favoring blood-brain barrier penetration, but may limit solubility compared to pyridinylmethyl analogues [7].

Core Heterocycle Modifications

Replacing the pyrazolo[1,5-a]pyrimidine core with other heterocycles alters bioactivity:

Compound Core Structure Bioactivity Key Findings
Compound X Pyrazolo[1,5-a]pyrimidine Not reported Pyrazolo cores show higher ATP synthase inhibition than triazolo analogues [8].
Compound 12 [10] Triazolo[1,5-a]pyrimidine Anti-tubercular (MIC = 0.8 μM) Triazolo cores exhibit moderate activity but higher cytotoxicity [8].
Compound 9d [2] Tetrazolo[1,5-a]pyrimidine Anti-inflammatory (IC₅₀ = 3.1 μM) Nitro-tetrazolo derivatives show anti-inflammatory effects but poor metabolic stability [2].

Key Insight : Pyrazolo[1,5-a]pyrimidines generally outperform triazolo and tetrazolo analogues in potency and safety profiles [8].

Substituent Effects at the 5-Position

The 5-position influences steric bulk and electronic effects:

Compound 5-Position Substituent Bioactivity Key Findings
Compound X Methyl Not reported Methyl groups enhance metabolic stability compared to aryl substituents [1].
Compound 35 [3] 4-Isopropylphenyl M. tb MIC = 0.09 μM Bulky isopropylphenyl improves target binding but increases molecular weight [3].
Compound 15 () Trifluoromethyl Anti-proliferative (IC₅₀ = 0.5 μM) Trifluoromethyl enhances electronegativity and kinase inhibition [15].

Key Insight : The 5-methyl group in Compound X balances metabolic stability and synthetic accessibility, though trifluoromethyl or aryl groups may improve potency in specific targets [15].

Biological Activity

3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 890635-42-4
  • Molecular Weight : 340.8 g/mol

The compound's biological activity is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, which can disrupt various biochemical pathways.
  • Receptor Modulation : The compound can modulate receptor functions, impacting cellular signaling and physiological responses.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant antitumor properties. Notably:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that compounds similar to this compound inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The presence of halogen substituents (like chlorine) enhances this activity due to increased lipophilicity and binding affinity to target proteins .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines and mediators. This activity is crucial in treating conditions like arthritis and other inflammatory diseases.

Antibacterial Properties

Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess antibacterial activity against several strains of bacteria. The mechanism is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is vital for its therapeutic application:

  • Absorption : Due to its lipophilic nature, the compound is expected to have good absorption characteristics.
  • Distribution : It likely distributes widely in tissues due to its ability to cross lipid membranes.
  • Metabolism : Metabolic pathways may involve oxidation and conjugation reactions.
  • Excretion : Primarily through renal pathways.

Research Findings and Case Studies

Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFindings
Umesha et al. (2009)Identified cytotoxic effects in MCF-7 and MDA-MB-231 cells with enhanced activity when combined with doxorubicin .
MDPI Review (2021)Discussed the anticancer potential and enzymatic inhibitory activity of pyrazolo[1,5-a]pyrimidines, emphasizing their role in drug design .
Science.gov Review (2018)Reviewed the structure-activity relationships (SAR) of pyrazole derivatives showing significant antitumor and anti-inflammatory activities .

Q & A

Q. Q1. What are the optimal synthetic routes for preparing 3-(2-chlorophenyl)-N-cyclohexyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine?

Answer : The core pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-(2-chlorophenyl)pyrazol-5-amine with chalcone derivatives under reflux conditions. For example, cyclocondensation with methyl-substituted enones (e.g., 3-methyl-1-phenyl-2-propen-1-one) in ethanol or acetic acid yields the pyrimidine ring, followed by N-cyclohexylamine substitution at the 7-position using nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K₂CO₃ in DMF) . Yield optimization (typically 50-70%) requires precise stoichiometric control and inert atmospheres to prevent oxidation .

Q. Q2. Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer :

  • 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.1 ppm for chlorophenyl), pyrimidine C-H (δ 6.5–7.0 ppm), and cyclohexyl protons (δ 1.2–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+ at m/z ~398) confirm molecular weight .
  • IR Spectroscopy : Stretching vibrations for C-Cl (750–800 cm⁻¹) and NH (3300–3400 cm⁻¹) validate functional groups .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q3. How do substituents on the chlorophenyl and cyclohexyl groups influence bioactivity?

Answer :

  • Chlorophenyl : The 2-chloro substituent enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Replacing Cl with electron-withdrawing groups (e.g., CF₃) increases potency but reduces solubility .

  • Cyclohexyl : The N-cyclohexyl group improves metabolic stability compared to smaller alkyl chains (e.g., methyl), as shown in pharmacokinetic assays (t₁/₂ > 6 hours in murine models) .

  • Data Table :

    Substituent ModificationBioactivity (IC₅₀, μM)Solubility (mg/mL)
    2-Cl (Parent)0.12 (Kinase X)0.15
    2-CF₃0.080.05
    N-Methyl>100.30

Q. Q4. What computational methods are used to predict binding modes with target proteins?

Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations are standard. The compound’s chlorophenyl group shows strong affinity (~-9.5 kcal/mol) for CDK2’s hydrophobic pocket, while the pyrimidine nitrogen forms hydrogen bonds with Glu81 and Leu83 . Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize charge distribution for SAR refinement .

Biological Activity and Mechanism

Q. Q5. What in vitro assays validate its anticancer potential?

Answer :

  • Cell Viability (MTT Assay) : IC₅₀ values ≤1 μM in HeLa and MCF-7 cell lines .
  • Apoptosis (Annexin V/PI Staining) : 30–40% apoptosis induction at 5 μM after 48 hours .
  • Kinase Inhibition (ADP-Glo™) : >80% inhibition of CDK2 at 0.5 μM .

Q. Q6. How does the compound interact with microtubule-stabilizing targets?

Answer : The pyrazolo[1,5-a]pyrimidine core binds β-tubulin’s taxane site, as confirmed by competitive assays with paclitaxel. Trifluoromethyl derivatives (e.g., cevipabulin analogs) show enhanced microtubule polymerization (EC₅₀ = 0.2 nM) via hydrophobic interactions with Thr276 and Asp226 .

Data Contradictions and Resolution

Q. Q7. How to resolve discrepancies in reported IC₅₀ values across studies?

Answer : Variations arise from assay conditions (e.g., serum concentration, incubation time). Normalize data using internal controls (e.g., staurosporine for kinase assays) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. Q8. Why do some analogs show reduced activity despite favorable computed binding scores?

Answer : Poor membrane permeability (logP >5) or efflux by P-glycoprotein (confirmed via calcein-AM assays) often explain this. Introduce polar groups (e.g., morpholine) to improve cLogP (<3) without disrupting target engagement .

Advanced Analytical Challenges

Q. Q9. How to characterize degradation products under accelerated stability conditions?

Answer : Use LC-MS/MS to identify oxidative byproducts (e.g., N-oxide at pyrimidine ring) and hydrolytic cleavage (cyclohexyl-amine detachment). Forced degradation (40°C/75% RH for 4 weeks) reveals <5% impurity formation .

Q. Q10. What crystallographic techniques resolve ambiguous NOE signals in NMR?

Answer : Single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) confirms dihedral angles (e.g., 85.2° between chlorophenyl and pyrimidine rings) and H-bonding networks (e.g., N–H⋯N interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.